Glycidyloxypropyltrimethylsilane

Description

Overview of Organosilane Chemistry and its Significance

Organosilane chemistry, a branch of organometallic chemistry, centers on compounds containing carbon-silicon bonds. These compounds are of immense significance due to their unique properties and versatile reactivity. researchgate.net Organofunctional silanes, with the general structure R-Si-X₃, are particularly important. mdpi.com In this structure, 'R' represents an organofunctional group, and 'X' is a hydrolyzable group, typically an alkoxy group. mdpi.com This dual functionality allows them to act as coupling agents, adhesion promoters, and crosslinking agents, effectively bridging the interface between different material types. researchgate.net The ability of the hydrolyzable groups to form silanols (Si-OH) upon reaction with water, which then condense to form stable siloxane (Si-O-Si) bonds on inorganic surfaces, is fundamental to their utility. researchgate.net This chemistry has been instrumental in advancing fields ranging from composites and adhesives to coatings and surface modification. ijfmr.comresearchgate.net

The Unique Role of Epoxide Functionality in Chemical Synthesis and Materials Science

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by a highly strained ring. This ring strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, rendering them exceptionally versatile intermediates in organic synthesis. atamanchemicals.com The ability to introduce oxygen functionality with specific stereochemistry is a key feature of epoxide chemistry, enabling the synthesis of complex molecules such as pharmaceuticals and natural products. atamanchemicals.com In materials science, the reactivity of the epoxide ring is harnessed for the development of polymers and adhesives. atamanchemicals.com For instance, the ring-opening polymerization of epoxides leads to the formation of epoxy resins, a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion.

Structure-Activity Relationships and Design Principles for Glycidyloxypropyltrimethylsilane

The efficacy of this compound is intrinsically linked to its molecular structure. It is a bifunctional molecule featuring both an epoxy group and a trimethoxysilane (B1233946) group, connected by a propyl spacer. atamanchemicals.com The trimethoxysilane moiety is responsible for its ability to bond to inorganic substrates like glass and metals, while the epoxy group provides a reactive site for covalent bonding with organic polymers. atamanchemicals.comatamanchemicals.com

The design of this compound as a coupling agent is based on the principle of creating a molecular bridge. The silane (B1218182) end of the molecule undergoes hydrolysis and condensation to form strong covalent bonds with hydroxyl groups present on the surface of inorganic materials. chemicalbook.com Simultaneously, the epoxide ring at the other end can react with various functional groups in a polymer matrix, such as amines or hydroxyls, through a ring-opening reaction. atamanchemicals.com This dual reactivity allows for the creation of a robust and durable interface between otherwise incompatible materials, leading to improved mechanical strength and performance of composite materials. ijfmr.com

The choice of the propyl linker between the silane and the epoxy group is also a critical design element. It provides sufficient flexibility for the molecule to orient itself effectively at the interface, ensuring that both reactive ends can engage with their respective substrates. The reactivity of the trimethoxysilyl group is also a key factor; methoxy (B1213986) groups hydrolyze relatively quickly, allowing for efficient surface treatment. researchgate.net

A study investigating various organo-functional silanes found that the type of functional group significantly impacts adhesion strength. nycu.edu.tw While a vinyl-containing silane showed the highest adhesion in that particular study, the epoxy group in compounds like this compound offers broad reactivity with a range of polymer systems. nycu.edu.tw

Historical Context and Evolution of Research on this compound

Research into organosilanes dates back over a century, but their widespread application as coupling agents began to be recognized around 40 years ago. chemicalbook.com (3-Glycidyloxypropyl)trimethoxysilane, often referred to by the code KH-560, was one of the earliest and most widely adopted coupling agents. atamanchemicals.comchemicalbook.com Its development was a significant step in the broader evolution of organofunctional silanes. researchgate.net

Early research focused on leveraging its dual functionality to improve the performance of composite materials, particularly in fiberglass reinforced plastics. chemicalbook.com Over the years, the scope of research has expanded considerably. Scientists began to explore its use in more sophisticated applications, such as surface modification for biomedical devices, where it is used to immobilize proteins and other biomolecules. researchgate.net The ability to form stable, functionalized surfaces has made it a valuable tool in the development of microarrays and biosensors. researchgate.netnih.gov

More recent research has delved into the synthesis of novel materials using this compound as a precursor. For example, it has been used in the sol-gel process to create organic-inorganic hybrid materials with tailored properties. ijfmr.com The study of its polymerization, both through the silane and the epoxy groups, has led to the development of new polymers and coatings. lpnu.ua The evolution of research reflects a transition from its initial use as a simple adhesion promoter to its current role as a versatile building block in advanced materials and nanotechnology. atamanchemicals.com

Scope, Objectives, and Research Landscape of this compound Studies

The current research landscape for this compound is broad and multidisciplinary. Key areas of investigation include:

Materials Science: A primary focus remains on its use as a coupling agent to enhance the properties of composite materials, including mechanical strength, water resistance, and durability. ijfmr.comchemicalbook.com Research continues to explore its application in various polymer matrices and with different inorganic fillers. chemicalbook.com

Coatings and Adhesives: this compound is extensively studied as an adhesion promoter in coatings and sealants. atamanchemicals.com Research objectives often involve improving the corrosion resistance of metal substrates and enhancing the wet adhesion of coatings. atamanchemicals.com

Biomaterials and Biotechnology: A significant and growing area of research involves the use of this compound for the surface functionalization of substrates for biomedical applications. researchgate.net This includes the immobilization of enzymes, antibodies, and DNA for the development of biosensors, microarrays, and drug delivery systems. researchgate.netresearchgate.net

Nanotechnology: The ability of this compound to modify the surface of nanoparticles is being explored to create novel nanomaterials with applications in catalysis, sensors, and energy storage. atamanchemicals.com

Synthesis and Polymerization: Researchers are investigating new methods for synthesizing functionalized polymers using this compound as a monomer. lpnu.ua This includes ring-opening polymerization of the epoxide group and sol-gel processes involving the silane group. ijfmr.comlpnu.ua

The overarching objective of this research is to leverage the unique bifunctionality of this compound to create advanced materials with tailored properties and to develop new technologies across a range of scientific and industrial sectors.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H20O5Si | sigmaaldrich.comnih.gov |

| Molecular Weight | 236.34 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless to light straw liquid | atamanchemicals.comchemicalbook.com |

| Boiling Point | 120 °C at 2 mmHg | sigmaaldrich.com |

| Density | 1.07 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.429 | sigmaaldrich.com |

| CAS Number | 2530-83-8 | sigmaaldrich.com |

Interactive Data Table: Key Reactive Groups and Their Functionality

| Reactive Group | Chemical Structure | Functionality |

| Epoxide | Oxirane Ring | Reacts with nucleophiles (e.g., amines, hydroxyls) for organic polymer bonding. atamanchemicals.com |

| Trimethylsilane (B1584522) | -Si(OCH₃)₃ | Hydrolyzes to form silanols (Si-OH) which bond to inorganic surfaces. chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

107814-75-5 |

|---|---|

Molecular Formula |

C9H20O2Si |

Molecular Weight |

188.34 g/mol |

IUPAC Name |

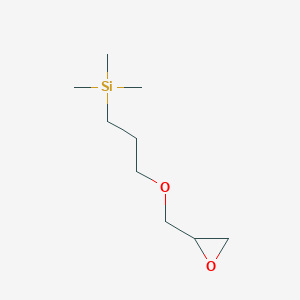

trimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |

InChI |

InChI=1S/C9H20O2Si/c1-12(2,3)6-4-5-10-7-9-8-11-9/h9H,4-8H2,1-3H3 |

InChI Key |

VNTPGSZQKARKHG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCCOCC1CO1 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Glycidyloxypropyltrimethylsilane

Epoxide Ring-Opening Reactions of Glycidyloxypropyltrimethylsilane

The high ring strain of the three-membered epoxide ring in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be initiated by a variety of nucleophiles and can be catalyzed by either acids or bases. The specific mechanism and resulting product structure are highly dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic Attack Mechanisms on the this compound Epoxide Ring

The epoxide ring of this compound can be opened by a wide array of nucleophiles, including amines, thiols, and the oxygen of carboxylic acids. This reactivity is fundamental to its use in creating functionalized materials. The general mechanism involves the nucleophile attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

The reaction with primary and secondary amines is a common method for introducing nitrogen-containing functionalities. For instance, the reaction of the epoxide with an amine leads to the formation of a β-amino alcohol. The reaction of the epoxide ring with thiols, often referred to as a thiol-epoxy "click" reaction, is another efficient method for functionalization, resulting in β-hydroxy thioethers. Similarly, carboxylic acids can react with the epoxide to form an ester and a secondary alcohol.

The regioselectivity of the nucleophilic attack on the unsymmetrical epoxide ring of this compound is influenced by both steric and electronic factors. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered primary carbon of the epoxide in an S(_N)2-like fashion.

A variety of nucleophiles can be employed for the ring-opening of this compound, each imparting unique functionalities to the resulting molecule. The table below summarizes the outcomes of reactions with common nucleophiles.

| Nucleophile | Product Functional Groups |

| Primary Amines (R-NH₂) | β-Amino alcohol |

| Secondary Amines (R₂-NH) | β-Amino alcohol |

| Thiols (R-SH) | β-Hydroxy thioether |

| Carboxylic Acids (R-COOH) | Ester and secondary alcohol |

This table provides a general overview of the functional groups introduced through nucleophilic ring-opening of the epoxide on this compound.

Acid-Catalyzed Ring Opening of this compound Epoxide

In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a good leaving group. This protonation enhances the electrophilicity of the epoxide carbons, making them more susceptible to attack by even weak nucleophiles, such as water or alcohols. The subsequent nucleophilic attack typically occurs at the more substituted secondary carbon of the epoxide ring, following a mechanism with significant S(_N)1 character. This is because the partial positive charge that develops during the transition state is better stabilized at the more substituted carbon.

The hydrolysis of the epoxide ring under acidic conditions leads to the formation of a 1,2-diol. The rate of this hydrolysis is significantly influenced by the pH of the solution. For the closely related γ-glycidoxypropyltrimethoxysilane, the hydrolysis of the alkoxysilane groups is accelerated in acidic conditions, and the subsequent epoxide ring-opening to a diol has been studied. The activation energy for the epoxy ring-opening of γ-glycidoxypropyltrimethoxysilane has been estimated to be 68.4 kJ/mol. cymitquimica.com

The table below presents kinetic data for the acid-catalyzed hydrolysis of γ-glycidoxypropyltrimethoxysilane, which provides insight into the reactivity of the epoxide ring under acidic conditions.

| pH | Temperature (°C) | Half-life (t½) of Epoxide Ring |

| 5.0 | 10.0 | 0.29 hours |

| 5.0 | 24.5 | 0.15 hours |

| 5.0 | 37.0 | 0.087 hours |

Data from a study on trimethoxy[3-(oxiranylmethoxy)propyl]-silane, a compound structurally similar to this compound. researchgate.net

Base-Catalyzed Ring Opening of this compound Epoxide

Under basic conditions, the ring-opening of the epoxide occurs via a direct S(_N)2 attack of a strong nucleophile, such as a hydroxide (B78521) or alkoxide ion. In this mechanism, the nucleophile attacks the less sterically hindered primary carbon of the epoxide ring. The reaction does not involve protonation of the epoxide oxygen prior to the attack. The initial product is an alkoxide, which is subsequently protonated during workup to yield the final alcohol product.

The hydrolysis of the epoxide in the presence of a base will also yield a 1,2-diol. The reaction kinetics under basic conditions are different from those under acidic conditions. While the hydrolysis of the trimethylsilyl (B98337) group is also catalyzed by bases, the ring-opening of the epoxide by a nucleophile like hydroxide proceeds efficiently.

The table below shows kinetic data for the base-catalyzed hydrolysis of γ-glycidoxypropyltrimethoxysilane.

| pH | Temperature (°C) | Half-life (t½) of Epoxide Ring |

| 9.0 | 10.0 | 0.11 hours |

| 9.0 | 24.5 | 0.13 hours |

| 9.0 | 37.0 | 0.053 hours |

Data from a study on trimethoxy[3-(oxiranylmethoxy)propyl]-silane. researchgate.net

Photo-Initiated and Radical Mechanisms Involving this compound Epoxide Ring

While less common than ionic pathways, the epoxide ring of glycidyl (B131873) ethers can be involved in photo-initiated and radical reactions. Photo-initiated cationic polymerization is a key example where photolysis of a photoinitiator generates a strong acid that then initiates the cationic ring-opening of the epoxide. Diaryliodonium and triarylsulfonium salts are common photoinitiators for this process. Upon UV irradiation, these salts undergo photolysis to produce a Brønsted acid, which subsequently protonates the epoxide oxygen and initiates polymerization.

Radical-initiated ring-opening of epoxides is also possible, though it is a more complex process. The direct attack of a radical on the epoxide ring is not as facile as ionic reactions. However, in some systems, radical-mediated pathways can lead to ring-opening. For instance, the formation of an alkoxy radical on the glycidyl group could potentially lead to ring-opening. The use of radical scavengers in polymerization reactions involving glycidyl groups can help to suppress unwanted side reactions initiated by radicals. google.com

Polymerization Reactions of this compound

The epoxide functionality of this compound is a key feature that allows it to undergo ring-opening polymerization to form polyethers. This polymerization can proceed through different mechanisms, with cationic polymerization being the most extensively studied.

Cationic Polymerization Pathways of this compound

Cationic ring-opening polymerization (CROP) of this compound is typically initiated by strong electrophilic species, such as Brønsted or Lewis acids. The initiation step involves the protonation or coordination of the initiator to the epoxide oxygen, forming a reactive oxonium ion.

The propagation step then proceeds via the nucleophilic attack of the epoxide oxygen of a monomer molecule on one of the electrophilic carbons of the activated oxonium ion. This results in the opening of the epoxide ring and the regeneration of the oxonium ion at the new chain end, allowing the polymer chain to grow. The polymerization of γ-glycidoxypropyltrimethoxysilane has been shown to be initiated by catalysts such as BF₃ etherate and multi-metal cyanide complexes, leading to the formation of polyethers. The molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, such as the monomer-to-initiator ratio and the reaction time.

The table below provides data from a study on the cationic ring-opening polymerization of γ-glycidoxypropyltrimethoxysilane (GPTMS) catalyzed by a double metal cyanide (DMC) complex, demonstrating the living characteristics of the polymerization.

| Monomer Conversion (%) | Number Average Molecular Weight (Mₙ) | Polydispersity Index (PDI) |

| 15 | 12,000 | 1.12 |

| 30 | 25,000 | 1.15 |

| 55 | 48,000 | 1.18 |

| 80 | 72,000 | 1.25 |

Data showing a linear relationship between monomer conversion and number average molecular weight for the polymerization of GPTMS, indicative of a living polymerization.

Anionic Polymerization Pathways of this compound

The epoxide ring in this compound is susceptible to ring-opening polymerization (ROP) under anionic conditions. youtube.com This process is a type of chain-growth polymerization where the active center is an anion. The polymerization is typically initiated by strong nucleophiles, such as alkali metal alkoxides, hydroxides, or organometallic compounds like alkyllithiums. youtube.comyoutube.com

The mechanism of anionic ROP of this compound proceeds through a nucleophilic attack on one of the carbon atoms of the epoxide ring. youtube.com This attack leads to the cleavage of the carbon-oxygen bond and the formation of an alkoxide, which then acts as the new active center for the propagation of the polymer chain. Each subsequent addition of a monomer unit regenerates the alkoxide at the growing chain end.

A significant advantage of anionic polymerization is the potential for it to be a "living" polymerization. wikipedia.org In a living polymerization, there are no inherent termination or chain transfer steps. youtube.com This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). Furthermore, the living nature of the polymerization enables the synthesis of block copolymers by the sequential addition of different monomers. youtube.com For instance, after the polymerization of this compound is complete, a second monomer can be introduced to the living polymer chains to form a block copolymer.

The general steps in the anionic polymerization of this compound are:

Initiation: An initiator (e.g., a strong base like an alkoxide) attacks the epoxide ring of a monomer molecule, opening the ring and forming a new, larger anion.

Propagation: The newly formed anion attacks another monomer molecule, and this process repeats, leading to the growth of the polymer chain. youtube.com

Termination (if any): The polymerization can be terminated by the introduction of a terminating agent or by the presence of impurities that can react with the anionic chain ends. youtube.com

Copolymerization Strategies and Mechanistic Insights Involving this compound

This compound can be copolymerized with a variety of other monomers to create materials with a wide range of properties. The choice of comonomer and the copolymerization strategy dictates the final architecture and characteristics of the resulting polymer.

Block Copolymers: As mentioned earlier, the living nature of the anionic polymerization of this compound makes it an excellent candidate for the synthesis of block copolymers. mdpi.com By sequentially adding different monomers to the reaction mixture, well-defined block structures can be achieved. For example, a block of poly(this compound) can be followed by a block of another polymer, such as polystyrene or a different polyether. This allows for the combination of the properties of both polymers in a single macromolecule.

Random and Statistical Copolymers: this compound can also be copolymerized with other epoxides or cyclic monomers in a random or statistical fashion. In this case, the monomers are introduced to the reaction mixture simultaneously. The resulting copolymer will have a distribution of the different monomer units along the polymer chain, which is influenced by the relative reactivities of the monomers. The monomer activation methodology, which involves the use of a combination of reagents like tetraoctylammonium bromide and triisobutylaluminum, has been employed for the controlled synthesis of random copolymers of glycidyl ethers. rsc.org

Graft Copolymers: It is also possible to create graft copolymers where chains of poly(this compound) are grafted onto a pre-existing polymer backbone, or vice versa. This can be achieved through various "grafting-to," "grafting-from," or "grafting-through" techniques.

The mechanistic insights into these copolymerization strategies often rely on understanding the reactivity ratios of the comonomers. These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the other comonomer.

Reactivity of the Trimethylsilane (B1584522) Moiety in this compound

The trimethylsilane group imparts unique reactivity to the molecule, separate from the epoxide ring. This moiety can undergo several transformations, which can be exploited for further functionalization or to alter the properties of the resulting polymers.

The silicon-carbon (Si-C) bond in the trimethylsilane group is generally stable under many reaction conditions. However, it can be cleaved under specific circumstances. The stability of the Si-C bond can be influenced by the other groups attached to the silicon atom and the reaction environment. For instance, studies have shown that silicon-carbon bonds can be cleaved by reagents like lithium aluminium hydride in refluxing tetrahydrofuran (B95107). doi.org The rate of this cleavage is dependent on the nature of the group attached to the silicon. In the context of alkynylsilanes, cleavage of the carbon-silicon bond by platinum compounds has also been reported. rsc.org

Recent research has also explored the enzymatic cleavage of silicon-carbon bonds in siloxanes, which could open up possibilities for the biodegradation of silicon-containing compounds. nih.gov While this research focused on volatile methylsiloxanes, the fundamental understanding of enzymatic Si-C bond cleavage could have broader implications.

The trimethylsilyl group is known to be susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction results in the cleavage of the silicon-oxygen bond that links the trimethylsilyl group to the propyl chain, leading to the formation of a silanol (B1196071) (Si-OH) and the corresponding alcohol. However, in the case of this compound, the bond of interest for hydrolysis is the Si-C bond. While direct hydrolysis of the Si-C bond is less common than that of Si-O bonds, it can occur under certain conditions. The trimethylsilyl group is often used as a protecting group for alcohols, phenols, and carboxylic acids precisely because the resulting trimethylsiloxy groups are stable to pH variations. wikipedia.org

Trans-silylation reactions involve the transfer of a silyl (B83357) group from one molecule to another. While specific studies on the trans-silylation of this compound are not extensively detailed in the provided search results, the general principle involves the reaction of a silylated compound with a nucleophile, leading to the transfer of the silyl group. This type of reaction is a common strategy in organic synthesis for the introduction or modification of silyl ethers.

Derivatization and Further Functionalization of this compound

The dual functionality of this compound offers numerous possibilities for derivatization and further functionalization, both at the monomer and polymer level.

Monomer Derivatization: The epoxide ring can be opened with a variety of nucleophiles to introduce different functional groups prior to polymerization. For example, reaction with amines can introduce amino alcohol functionalities, while reaction with thiols can introduce thioether groups.

Polymer Functionalization: After polymerization of the epoxide ring, the pendant trimethylsilane groups along the polymer chain can be subjected to further reactions. As discussed, cleavage of the Si-C bond can be a route to introduce other functionalities. While not directly a reaction of the trimethylsilane group itself, the presence of the silicon atom can influence the properties of the polymer, such as its surface energy and solubility.

The ability to perform post-polymerization modification is a powerful tool for creating functional materials. For example, polymers of this compound could potentially be crosslinked through reactions involving the pendant silyl groups, leading to the formation of networks with enhanced mechanical or thermal properties.

Surface Modification and Coating Technologies Utilizing this compound

The ability of this compound to form durable bonds with a variety of substrates makes it a valuable component in the development of advanced coatings and surface treatments. The trimethoxysilyl group can hydrolyze to form silanol groups, which then condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica (B1680970). Simultaneously, the epoxy ring can react with various functional groups in organic polymers, creating a robust and stable interface.

This compound is widely utilized as a coupling agent and adhesion promoter in composites and laminates, where strong interfacial bonding is critical for material integrity and performance. Its effectiveness stems from its ability to form a chemical bridge between the inorganic reinforcement (e.g., glass fibers, silica nanoparticles) and the organic polymer matrix (e.g., epoxy, polyurethane).

The adhesion promotion mechanism involves a two-fold reaction process:

Reaction with the Inorganic Substrate: The trimethoxysilyl end of the molecule undergoes hydrolysis in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) on the surface of the inorganic filler or reinforcement, forming stable covalent siloxane bonds (-Si-O-Substrate). This initial reaction effectively grafts the silane (B1218182) onto the inorganic surface.

Reaction with the Organic Matrix: The glycidyl (epoxy) group at the other end of the molecule is available to react with the functional groups of the organic polymer matrix. The epoxy ring can be opened by various nucleophiles, such as amines, alcohols, and thiols, which are often present in polymer resins and curing agents. This reaction creates a covalent bond between the silane-modified inorganic surface and the surrounding polymer matrix.

Table 1: Effect of this compound on Mechanical Properties of Composites

| Composite System | Property Measured | Improvement with this compound |

| Glass Fiber/Epoxy | Wet Flexural Strength | Significant retention of strength after water immersion |

| Silica/Epoxy | Tensile Strength | Increased tensile strength and modulus |

| Mineral-filled Thermosets | Dry and Wet Strength | Enhanced mechanical performance in both dry and wet environments mdpi.com |

The integration of this compound into protective coatings for metals, such as steel and aluminum alloys, has been shown to significantly enhance their anti-corrosion properties. Its role in corrosion protection is multifaceted, involving improved adhesion, enhanced barrier properties, and the formation of a stable, cross-linked film.

When applied to a metal surface, the silanol groups formed from the hydrolysis of this compound can react with the metal's native oxide layer, creating a strong, covalent bond between the coating and the substrate. This improved adhesion is crucial for preventing delamination of the coating, which is a common failure mechanism that exposes the underlying metal to corrosive environments.

Furthermore, the silane molecules can self-condense to form a highly cross-linked siloxane network on the metal surface. This network acts as a physical barrier, hindering the penetration of corrosive species such as water, oxygen, and chlorides to the metal surface. The presence of the organic glycidyl group allows this silane layer to be effectively integrated into a subsequent organic topcoat, such as an epoxy or polyurethane paint, ensuring excellent inter-coat adhesion. Studies have demonstrated that pre-treatment of carbon steel and aluminum alloys with this silane enhances the adhesion of epoxy coatings and reduces the rate of cathodic disbondment. mdpi.comebrary.net

In some applications, this compound is used in hybrid sol-gel coatings. For instance, a hybrid coating of (3-aminopropyl)triethoxysilane (APTES) and this compound has been applied to galvannealed steel to minimize the entrance of electrolytes and reduce corrosion. researchgate.netkinampark.comresearchgate.net

Table 2: Research Findings on Anti-Corrosion Coatings with this compound

| Substrate | Coating System | Key Finding |

| Carbon Steel | Epoxy coating with this compound pre-treatment | Enhanced dry and wet adhesion and reduced cathodic disbondment rate. mdpi.comebrary.net |

| Aluminum Alloy | Sol-gel coating with this compound and Ce(NO3)3 | Increased lifespan and self-healing effect attributed to cerium ions. |

| Galvannealed Steel | Hybrid APTES/Glycidyloxypropyltrimethylsilane film | Improved corrosion resistance by minimizing electrolyte penetration. researchgate.netkinampark.comresearchgate.net |

This compound can be used to modify the surface energy of materials, leading to changes in their wetting behavior. While not inherently superhydrophobic or oleophobic, it serves as an excellent coupling agent to anchor other functional molecules or to create a base layer for further modification.

For achieving hydrophobicity, this compound is often used in combination with other silanes that possess long alkyl or fluorinated chains. In such systems, this compound helps in forming a stable, cross-linked base layer on the substrate, to which the hydrophobic silanes can be attached. For example, a two-step treatment for cotton fabrics, first applying a hybrid silica sol from this compound and an alkyl(trialkoxy)silane, followed by a treatment with hydrolyzed hexadecyltrimethoxysilane, resulted in excellent water repellency with a water contact angle above 150°. nih.gov The creation of a hierarchical surface roughness at the micro- and nano-scale, often through the incorporation of nanoparticles, is also crucial for achieving superhydrophobicity.

The role of this compound in creating oleophobic surfaces is less direct. Oleophobicity, or oil repellency, typically requires surfaces with very low surface energy, which is most effectively achieved with perfluorinated compounds. While this compound itself does not impart oleophobicity, it can be used as a linker to bind fluorinated molecules to a surface.

The development of self-healing and responsive coatings is an active area of research, and the versatile chemistry of this compound makes it a candidate for incorporation into such systems. While research specifically detailing the role of this compound in creating intrinsically self-healing polymeric coatings is limited, it has been incorporated into sol-gel coatings that exhibit a self-healing effect.

In a study on aluminum alloy 7075-T6, a multilayer hybrid sol-gel coating based on this compound and tetraethoxysilane (TEOS) was developed. rsc.org The self-healing property was achieved by doping the first layer of the coating with cerium nitrate. rsc.org In this system, the self-healing mechanism is primarily attributed to the corrosion-inhibiting action of cerium ions, which are released in the presence of a corrosive environment and can passivate the metal surface at defect sites. The this compound-based sol-gel matrix serves as a stable host for these inhibitors and provides the primary barrier protection. rsc.org

The epoxy group in this compound offers a potential reaction site for creating responsive surfaces. For instance, the ring-opening of the epoxy group can be triggered by specific stimuli, which could lead to changes in surface properties. However, detailed research on developing responsive surfaces based solely on this mechanism is not extensively documented.

Polymer Synthesis and Modification with this compound

Beyond surface modification, this compound is a valuable monomer and modifier in the synthesis of a variety of polymers, particularly thermosetting resins like epoxies.

This compound is frequently incorporated into epoxy resin formulations to enhance their properties. mdpi.com It can act as a coupling agent, an adhesion promoter, and a cross-linking agent. When used as an additive in mineral-filled epoxy composites, it improves the dispersion of the filler, reduces viscosity, and allows for higher filler loading. This leads to enhanced mechanical properties and increased resistance to moisture. researchgate.net

In electronic applications, such as for encapsulating materials and printed circuit boards, the addition of this compound to epoxy resins can improve their electrical properties, particularly in wet environments. mdpi.com The silane's ability to improve the bond between the epoxy resin and inorganic components like glass fibers or silica fillers is crucial for the reliability and performance of these electronic components.

Furthermore, this compound can be used to synthesize silane-modified polymers. It can be copolymerized with monomers like vinyl acetate or acrylics to produce polymers with excellent adhesion and durability, which are then used in high-performance coatings, adhesives, and sealants. semanticscholar.org

Synthesis of Siloxane-Based Polymer Architectures and Networks Featuring this compound

This compound is a valuable monomer in the synthesis of functionalized polysiloxanes. Its incorporation into siloxane backbones introduces reactive epoxy groups, enabling the creation of complex polymer architectures and networks. Traditional methods for linear silicone synthesis, such as ring-opening polymerization, can be adapted to include functional monomers like this compound, although these methods can be susceptible to chain redistribution reactions. mcmaster.ca

A key method for creating siloxane polymers is the Piers-Rubinsztajn reaction, which provides an alternative synthetic route that avoids common catalysts like tin or platinum. mcmaster.ca This reaction involves the catalyzed formation of a siloxane bond from a hydrosilane and an alkoxysilane. By using a silane precursor containing the glycidyloxypropyl group, this functional moiety can be incorporated into the polymer chain.

Another approach involves the copolycondensation of various silane monomers. For instance, copolycondensation of dimethyldiethoxysilane and methylvinyldimethoxysilane can be used to synthesize copoly(methylvinyl)(dimethyl)siloxanes. nih.gov Similarly, this compound can be included as a co-monomer in such polycondensation reactions to introduce epoxy functionalities along the polysiloxane chain. The reactive epoxy group can then be used for subsequent "grafting to" modifications, allowing for the attachment of different polymer chains or molecules. nih.gov For example, a polysiloxane backbone with epoxy groups can react with hydroxyl-terminated molecules to form graft copolymers. nih.gov

The synthesis can be designed to produce various architectures, from linear copolymers to more complex, networked structures. The concentration of this compound in the reaction mixture allows for control over the density of functional groups in the final polymer, which in turn dictates the properties of the resulting material, particularly for subsequent crosslinking or modification reactions.

Development of Hyperbranched Polymers, Dendrimers, and Star Polymers Using this compound

This compound serves as a critical building block in the synthesis of complex, three-dimensional polymer architectures such as hyperbranched polymers, dendrimers, and star polymers. These macromolecules are characterized by their highly branched structures and a high density of terminal functional groups. sigmaaldrich.cominstras.comresearchgate.net

Hyperbranched polymers are synthesized in a one-pot reaction from ABx-type monomers, where 'A' and 'B' are reactive groups that can react with each other. instras.com The dual functionality of this compound, with its hydrolyzable silane group and reactive epoxy ring, makes it suitable as a precursor for such monomers. The silane can be modified to create an AB2 monomer, which can then undergo controlled polymerization to form a hyperbranched structure. While structurally less perfect than dendrimers, hyperbranched polymers offer advantages in terms of synthetic ease and cost-effectiveness. sigmaaldrich.comwhiterose.ac.uk

Dendrimers are perfectly branched, monodisperse macromolecules built up generation by generation from a central core. sigmaaldrich.com The epoxy group of this compound is particularly useful in the divergent synthesis of dendrimers. Starting from a multifunctional core, successive layers or "generations" can be added by reacting the epoxy rings with nucleophiles, followed by activation of the newly introduced terminal groups for the next generation's growth.

Star polymers, which consist of several linear polymer chains linked to a central core, can also be synthesized using this compound. instras.com The compound can be used to create a multifunctional core to which polymer "arms" are attached. Alternatively, the epoxy group can serve as an initiation site for ring-opening polymerization of other monomers, leading to the formation of star-shaped block copolymers.

| Polymer Architecture | Role of this compound | Key Structural Feature |

| Hyperbranched Polymers | Precursor for ABx-type monomers for one-pot synthesis. instras.com | Irregularly branched, polydisperse, globular structure. researchgate.net |

| Dendrimers | Building block for generational growth via epoxy ring-opening. sigmaaldrich.com | Perfectly branched, monodisperse, core-shell architecture. sigmaaldrich.com |

| Star Polymers | Forms a multifunctional core or initiation site for arm growth. instras.com | Multiple polymer arms linked to a central branching point. instras.com |

Role of this compound as a Crosslinking Agent and Curative in Polymer Systems

This compound is widely employed as a crosslinking agent and curative in a variety of polymer systems, enhancing their mechanical and thermal properties. atamanchemicals.com Its bifunctional nature, possessing both a reactive epoxy group and hydrolyzable trimethoxysilane (B1233946) groups, allows it to bridge different polymer chains or form a network structure.

The crosslinking process typically involves two main reactions. First, the trimethoxysilane end of the molecule undergoes hydrolysis to form reactive silanol (Si-OH) groups. These silanols can then condense with each other or with hydroxyl groups on other polymer chains or inorganic surfaces, forming stable siloxane (Si-O-Si) bonds. researchgate.net This condensation reaction creates an inorganic silica-based network within the polymer matrix.

The use of this compound as a crosslinker can significantly improve the properties of the resulting material. The formation of a dense, three-dimensional network increases the material's resistance to environmental factors like humidity and temperature fluctuations. atamanchemicals.com Chemical crosslinking is a recognized method for enhancing the physical and mechanical properties of polymers. researchgate.net For instance, in polysiloxanes, chemical crosslinking is essential to transform the viscous liquid polymer into a continuous, mechanically stable film. mdpi.com

Table of Crosslinking Reactions

| Functional Group | Reaction Type | Reacts With | Resulting Linkage |

|---|---|---|---|

| Trimethoxysilane | Hydrolysis & Condensation | Silanols, Hydroxyls | Siloxane (Si-O-Si) |

Hybrid Materials and Composites Enhanced by this compound

Organic-Inorganic Hybrid Systems Incorporating this compound

This compound is instrumental in the development of organic-inorganic hybrid materials, which combine the properties of both organic polymers and inorganic components at a molecular or nanometer scale. semanticscholar.orgmdpi.com These materials often exhibit synergistic properties, such as the flexibility of an organic polymer combined with the mechanical strength and thermal stability of an inorganic network. mdpi.com

The sol-gel process is a common method for preparing these hybrids. In this process, this compound acts as a molecular bridge between the organic and inorganic phases. Its trimethoxysilane group can co-condense with other inorganic precursors, such as tetraethoxysilane (TEOS), to form a silica-based (inorganic) network. researchgate.net Concurrently, its epoxy group can react with and become incorporated into an organic polymer network. researchgate.net

An example of this is the creation of hybrid films from cellulose acetate and this compound. In this system, flexible and transparent films can be prepared with a high content of the silane. semanticscholar.org Spectroscopic analysis suggests that while the silane integrates into the cellulose acetate matrix, many of the epoxy groups remain intact and available for further reactions, and a significant portion of the methoxysilane groups are available for forming the inorganic network. semanticscholar.org The incorporation of the silane was found to increase the thermal stability of the material compared to pure cellulose acetate. semanticscholar.org

In another study, organic-inorganic hybrids were prepared using an epoxy resin (diglycidyl ether of bisphenol A) cured in the presence of this compound. The inorganic phase formed by the silane was found to create steric hindrance that affected the final crosslinking of the epoxy groups, yet it also immobilized the organic chains and improved the temperature stability of the hybrid material. researchgate.net

These hybrid systems can be designed for a wide range of applications by carefully selecting the organic and inorganic components and controlling the reaction conditions to tailor the final material properties.

Fiber-Reinforced Composites and Interfacial Adhesion Improvement with this compound

In fiber-reinforced polymer composites, the performance and durability of the material are highly dependent on the strength of the adhesion at the fiber-matrix interface. researchgate.netmdpi.comed.ac.uk this compound is widely used as a silane coupling agent to enhance this interfacial adhesion, particularly in composites using glass or carbon fibers. researchgate.netkoreascience.kr

The coupling agent acts as a bridge between the inorganic fiber surface and the organic polymer matrix. The mechanism involves the dual functionality of the silane molecule:

Reaction with the Fiber Surface: The trimethoxysilane end of the molecule hydrolyzes in the presence of water to form silanol groups. These silanols then condense with the hydroxyl groups present on the surface of glass or oxidized carbon fibers, forming strong, covalent oxane bonds (e.g., Si-O-Si). researchgate.net This effectively grafts the silane onto the fiber surface.

Interaction with the Polymer Matrix: The organofunctional epoxy group at the other end of the silane molecule is compatible with and can react with the polymer matrix. During the composite curing process, the epoxy ring can open and form covalent bonds with the polymer resin (e.g., an epoxy or polyester matrix), thus creating a strong chemical link across the interface. mdpi.com

This enhanced bonding ensures efficient stress transfer from the polymer matrix to the reinforcing fibers, which is crucial for achieving optimal mechanical properties in the composite. mdpi.comdeakin.edu.au Without a coupling agent, the adhesion between the hydrophilic fiber surface and the often hydrophobic polymer matrix can be weak, leading to interfacial failure under load. The use of silane coupling agents is known to be a very effective method for improving this interfacial adhesion. koreascience.kr

Research on glass fibers treated with this compound has shown that the silane forms a layer on the fiber surface, which can be characterized by techniques like FTIR spectroscopy and scanning electron microscopy (SEM). researchgate.net The treatment improves the interfacial properties, which can be quantified through mechanical tests like interlaminar shear strength (ILSS) measurements. koreascience.kr

| Component | Interaction with this compound | Type of Bond |

| Inorganic Fiber (e.g., Glass) | Silanol groups on the hydrolyzed silane react with hydroxyl groups on the fiber surface. | Covalent (Si-O-Fiber) |

| Organic Polymer Matrix (e.g., Epoxy) | Epoxy group of the silane reacts with functional groups in the polymer resin. | Covalent |

Ceramic and Glass Surface Functionalization with this compound

This compound is extensively used for the surface functionalization of ceramic and glass materials to alter their surface properties or to prepare them for subsequent bonding or coating. nih.govnih.gov The process, often referred to as silanization, creates a durable, chemically bonded organic layer on the inorganic substrate.

The functionalization process begins with the hydrolysis of the trimethoxysilane groups of the silane in the presence of water, which converts them into reactive silanol (Si-OH) groups. These silanol groups can then react with the hydroxyl (-OH) groups that are naturally present on the surface of most glasses and ceramics. This condensation reaction forms stable, covalent siloxane (Si-O-Si) bonds, anchoring the silane molecule to the surface. nih.gov

Once anchored, the surface is functionalized with outwardly oriented glycidyloxypropyl groups. The terminal epoxy ring is a versatile reactive site that can be used for a variety of subsequent chemical modifications. For example, the epoxy-functionalized surface can be used to:

Covalently attach polymers to the surface by reacting the epoxy with terminal amine or hydroxyl groups on the polymer chains. nih.gov

Immobilize biomolecules, such as proteins or enzymes, that have functional groups capable of reacting with the epoxide.

Serve as an adhesion-promoting layer for paints, coatings, or adhesives, ensuring a strong bond between the inorganic substrate and the organic overlayer.

This surface modification is a key strategy for creating hybrid materials and is widely applied in fields ranging from biotechnology to microelectronics. nih.gov For instance, functionalizing the surface of bioactive glass nanoparticles with silane coupling agents can enhance the interface compatibility between the nanoparticles and an organic phase for biomedical applications. nih.gov The ability to form a self-assembled monolayer of the silane provides a controlled and reproducible method for tailoring the surface chemistry of glass and ceramic materials.

Functionalization of Nanomaterials with Glycidyloxypropyltrimethylsilane

Surface Engineering of Nanoparticles Using Glycidyloxypropyltrimethylsilane

The surface modification of nanoparticles with GPTMS is a key strategy to tailor their interfacial properties. The process typically involves the hydrolysis of the trimethoxysilane (B1233946) group in the presence of water, leading to the formation of silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic nanoparticles, forming stable covalent bonds. The pendant epoxy group is then available for further reactions, enabling the attachment of various molecules.

The surfaces of metal and metal oxide nanoparticles are often rich in hydroxyl groups, making them ideal candidates for functionalization with GPTMS. google.comresearchgate.net This surface modification is instrumental in preventing nanoparticle agglomeration and improving their dispersion in organic solvents and polymer matrices. google.com

The functionalization process involves the covalent bonding of the GPTMS moiety to the nanoparticle surface via Si-O bonds. google.com For instance, rare earth-doped oxide nanoparticles have been successfully functionalized by first adsorbing a silicate (B1173343) layer, which then acts as a primary layer for the surface polymerization of GPTMS. nih.gov This method creates a polysiloxane shell with reactive epoxy functions. nih.gov The surface density of these epoxy groups can be controlled, with studies reporting values around 0.4 functions per square nanometer. nih.gov This functionalized surface can then be used to couple biomolecules, such as proteins, for applications in biological probing. nih.gov

The modification of metal oxides like iron oxides with GPTMS has been shown to create nanoparticles with functional groups suitable for nucleophilic substitution, allowing for the attachment of a wide variety of organic compounds, including dyes and biomolecules like DNA, RNA, and proteins. google.com This versatility opens up applications in biosensing and medical diagnostics. researchgate.net

Table 1: Functionalization of Metal Oxide Nanoparticles with Silane (B1218182) Coupling Agents

| Nanoparticle Type | Silane Coupling Agent | Functional Group Introduced | Key Outcome | Reference |

| Rare Earth Doped Oxide Nanoparticles | Glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy | Versatile coupling with bio-organic species | nih.gov |

| Metal Oxide Nanoparticles | Generic Alkoxysilane Derivatives | Amino, Thiol, Acryloxy, etc. | Covalent bonding for functionalization | researchgate.net |

| Metal Oxide Nanoparticles | Not Specified | Organic moiety for nucleophilic substitution | Attachment of dyes, DNA, proteins | google.com |

This table provides an overview of different silane coupling agents used for the functionalization of metal oxide nanoparticles and the resulting functionalities.

The challenge in dispersing polymeric nanoparticles often lies in overcoming strong van der Waals forces that lead to agglomeration. mdpi.com Surface modification with agents like GPTMS can introduce steric or electrostatic repulsion between particles, thus promoting stable dispersions. The epoxy group of GPTMS can be reacted with functional groups on the polymer surface or with other molecules that impart desired surface properties. For instance, in the context of drug delivery, enhancing the stability and dispersion of polymeric nanoparticles is crucial for their performance. nih.gov While specific examples with GPTMS are not abundant in the provided search results, the general strategies for improving nanoparticle dispersion through surface modification are well-established. mdpi.com

The conjugation of quantum dots (QDs) and other semiconductor nanocrystals with biomolecules is a critical step for their application in biological imaging and sensing. nih.govscielo.br While various bioconjugation strategies exist, the use of silane coupling agents like GPTMS offers a robust method for creating a stable, functional shell around the nanocrystals. scispace.com

The process typically involves coating the QDs with a silica (B1680970) shell, which can then be functionalized with GPTMS. The trimethoxysilane groups of GPTMS hydrolyze and condense with the silica surface, while the epoxy groups provide reactive sites for the covalent attachment of biomolecules such as antibodies or DNA. scispace.comnih.gov This approach allows for precise control over the surface chemistry of the QDs, enabling the creation of highly specific and stable bioprobes. scispace.com The covalent linkage formed through the epoxy ring-opening reaction is stable, which is essential for in vivo applications where the bioconjugate must withstand complex biological environments. scielo.br

Table 2: General Strategies for Quantum Dot Bioconjugation

| Conjugation Strategy | Key Features | Common Cross-linkers/Methods | Reference |

| Covalent Linking | Forms stable bonds between QDs and biomolecules. | Carbodiimide chemistry (e.g., EDC), Maleimide chemistry | scielo.brscispace.com |

| Non-covalent Binding | Based on electrostatic or affinity interactions. | Streptavidin-biotin binding, His-tag chelation | nih.govscispace.com |

| Direct Dative Binding | Utilizes the affinity of certain groups (e.g., thiols) for the QD surface. | Thiolated molecules | scielo.brscispace.com |

This table outlines common strategies for the bioconjugation of quantum dots, highlighting the versatility of surface modification techniques.

Carbon-Based Nanomaterials Functionalization by this compound

The unique electronic and mechanical properties of carbon-based nanomaterials like carbon nanotubes and graphene make them highly attractive for a variety of applications. However, their inherent hydrophobicity and tendency to agglomerate often limit their processability and performance. nih.govaimspress.com Functionalization with GPTMS is a powerful technique to overcome these limitations.

Surface modification of carbon nanotubes (CNTs) with GPTMS is a widely used approach to improve their dispersion in polymer matrices and to introduce reactive sites for further functionalization. nih.govsci-hub.se The process typically begins with an oxidation step, where strong acids like a mixture of sulfuric and nitric acid are used to introduce carboxylic acid and hydroxyl groups on the CNT surface. nih.govresearchgate.net These oxygen-containing functional groups then serve as anchoring points for the GPTMS molecules.

The trimethoxysilane end of GPTMS reacts with the hydroxyl groups on the CNT surface, forming covalent bonds. sci-hub.se This covalent functionalization has been shown to improve the solubility of multi-walled carbon nanotubes (MWCNTs) in organic solvents like tetrahydrofuran (B95107) (THF). nih.gov The epoxy groups introduced on the CNT surface can then react with the polymer matrix, leading to improved interfacial adhesion and enhanced mechanical and thermal properties of the resulting nanocomposites. sci-hub.se Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) are used to confirm the successful functionalization of the CNTs. nih.gov

Table 3: Characterization of this compound-Functionalized Carbon Nanotubes

| Characterization Technique | Information Obtained | Reference |

| Fourier Transform Infrared Spectroscopy (FTIR) | Qualitative analysis of functional groups | nih.gov |

| Raman Spectroscopy | Observation of morphology changes and defects | nih.govsci-hub.se |

| X-ray Photoelectron Spectroscopy (XPS) | Quantitative analysis of surface elemental composition | nih.gov |

| Thermogravimetric Analysis (TGA) | Quantitative analysis of grafted molecules | nih.gov |

This table summarizes the key characterization techniques used to verify the successful surface modification of carbon nanotubes with GPTMS.

Graphene and its derivative, graphene oxide (GO), possess exceptional properties that are highly sought after in materials science. frontiersin.org GO, in particular, is rich in oxygen-containing functional groups, including hydroxyl, carboxyl, and epoxy groups, which makes it amenable to chemical modification. frontiersin.orgresearchgate.net Functionalization of GO with GPTMS can enhance its compatibility with various polymer matrices and introduce new functionalities.

The epoxy groups already present on the GO surface can be a site for ring-opening reactions, but the functionalization is more commonly achieved by utilizing the hydroxyl and carboxyl groups as reaction sites for the silane coupling agent. frontiersin.org The trimethoxysilane group of GPTMS can react with the hydroxyl groups on the GO surface, similar to the process with CNTs. The introduced epoxy groups from GPTMS can then be used for further reactions, for example, to graft polymer chains or other functional molecules. This covalent functionalization strategy can improve the dispersion of graphene-based materials in solvents and polymer matrices, which is crucial for fabricating high-performance nanocomposites. nih.gov The modification of GO with various organic molecules, facilitated by its rich surface chemistry, opens up a wide array of potential applications, from energy storage to biomedical devices. researchgate.net

Interfacial Interaction Enhancement in Nanocomposites via this compound

The performance of nanocomposites, materials composed of a polymer matrix with dispersed nanoparticles, is critically dependent on the strength and nature of the interaction at the interface between the two components. scholaris.ca this compound (GPTMS) plays a pivotal role as a coupling agent to enhance this interfacial adhesion. atamanchemicals.comresearchgate.net Its bifunctional nature, possessing a trimethoxysilane group and an epoxy (glycidyl) group, allows it to form a chemical bridge between the inorganic nanoparticle surface and the organic polymer matrix. atamanchemicals.com

The trimethoxysilane end of the GPTMS molecule reacts with hydroxyl groups present on the surface of many inorganic nanomaterials, such as silica (SiO2), through a hydrolysis and condensation process. atamanchemicals.com This results in the covalent grafting of the GPTMS molecule onto the nanoparticle surface. The other end of the molecule, the epoxy ring, is then available to react with the functional groups of the polymer matrix. atamanchemicals.com This can occur through various mechanisms, including ring-opening reactions with amines or other nucleophiles present in the polymer backbone or curing agents. atamanchemicals.com This creates a strong covalent bond between the nanoparticle and the polymer, leading to a significant improvement in interfacial adhesion. scholaris.ca

The effectiveness of GPTMS in enhancing interfacial interactions has been demonstrated in various polymer systems. For instance, in epoxy-based composites, the epoxy group of GPTMS can co-react with the epoxy resin and hardener, integrating the nanoparticles directly into the crosslinked polymer network. atamanchemicals.com Research has shown that the concentration of GPTMS used for surface modification is a critical parameter that needs to be optimized to achieve the best performance in the final composite material. researchgate.net

Table 1: Effects of GPTMS on Nanocomposite Properties

| Property | Effect of GPTMS Functionalization | Mechanism |

| Nanoparticle Dispersion | Improved | Reduces agglomeration by modifying surface energy. |

| Interfacial Adhesion | Enhanced | Forms covalent bonds between nanoparticle and polymer matrix. scholaris.ca |

| Mechanical Strength | Increased | Facilitates efficient stress transfer from matrix to nanoparticles. mdpi.com |

| Thermal Stability | Improved | Restricts polymer chain mobility at the interface. mdpi.com |

Applications of this compound-Functionalized Nanomaterials in Catalysis and Sensing

The unique properties of this compound (GPTMS) functionalized nanomaterials have led to their application in the advanced fields of catalysis and sensing. atamanchemicals.commdpi.com The ability to covalently bind functional molecules to nanoparticle surfaces via the reactive epoxy group of GPTMS is a key enabler for these applications. atamanchemicals.com

In catalysis, nanomaterials offer a high surface-area-to-volume ratio, which is advantageous for providing a large number of active sites. mdpi.com Functionalization with GPTMS allows for the immobilization of catalytic species onto the nanoparticle support. researchgate.net The silane group of GPTMS anchors the molecule to the nanoparticle surface, while the epoxy ring provides a reactive site for the attachment of catalytically active molecules, such as enzymes or metal complexes. atamanchemicals.com This approach offers several benefits, including catalyst stability, prevention of catalyst leaching, and the potential for catalyst recovery and reuse, which are critical for sustainable and cost-effective chemical processes. mdpi.com The controlled environment provided by the functionalized nanoparticle surface can also influence the selectivity and activity of the catalyst. researchgate.net

In the realm of sensing, GPTMS-functionalized nanomaterials are utilized to construct highly sensitive and selective sensors. nih.govnih.gov Electrochemical sensors, for example, can be fabricated by modifying electrode surfaces with these functionalized nanoparticles. nih.gov The GPTMS layer serves as a versatile platform for immobilizing biorecognition elements like antibodies, enzymes, or nucleic acids. nih.gov The epoxy group can readily react with amine or other functional groups present in these biomolecules, leading to their stable attachment to the sensor surface. nih.gov This functionalization enhances the sensor's performance by increasing the surface area for analyte interaction and providing a biocompatible microenvironment. The resulting sensors can exhibit improved sensitivity, faster response times, and lower detection limits for a wide range of analytes. nih.govrsc.org For instance, the surface density of epoxy functions on GPTMS-silanized nanoparticles has been quantified, providing a basis for controlling the amount of biomolecule immobilization. nih.gov

Table 2: Research Findings on GPTMS-Functionalized Nanomaterials in Catalysis and Sensing

| Application Area | Nanomaterial | Functionalization Details | Key Finding | Reference |

| Catalysis | Silica Nanoparticles | Immobilization of catalytically active species via epoxy ring of GPTMS. | Enhanced catalyst stability and reusability. atamanchemicals.com | atamanchemicals.com |

| Biosensing | Rare Earth Doped Oxide Nanoparticles | Surface encapsulation with a functional polysiloxane shell using GPTMS. | Surface density of epoxy functions found to be 0.4 functions per square nanometer. nih.gov | nih.gov |

| Electrochemical Sensing | Graphene Oxide | Modification of screen-printed electrodes. | Enhanced selectivity for different target analytes. nih.gov | nih.gov |

Advanced Analytical Techniques for Characterization of Glycidyloxypropyltrimethylsilane and Its Derivatives

Spectroscopic Methodologies for Structural and Mechanistic Investigations

Spectroscopic techniques are indispensable for elucidating the molecular structure and monitoring the chemical transformations of Glycidyloxypropyltrimethylsilane. These methods provide detailed information on functional groups, elemental composition, and chemical states, which are fundamental to understanding reaction pathways and material properties.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Reaction Monitoring and Product Analysis of this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that offers structurally rich, quantitative information, making it highly suitable for monitoring chemical reactions in real-time. uib.no Its ability to provide detailed insights into molecular structure allows for the simultaneous elucidation of species and their quantification within a reaction mixture without the need for prior calibration. rptu.de This is particularly advantageous for complex systems involving GPTMS, where multiple reactants, intermediates, and products may coexist.

Modern NMR applications, including the use of benchtop spectrometers and flow systems, have enhanced the practicality of this technique for process analytical technology (PAT). uib.nopharmtech.com Flow NMR, for instance, allows for the continuous monitoring of reactions by diverting a stream from the reactor to the spectrometer, providing real-time data on the consumption of reactants and the formation of products. pharmtech.com Techniques like stopped-flow NMR are also effective for studying off-equilibrium chemical reactions, providing clear snapshots of the reacting system over time. nih.gov

In the context of GPTMS, ¹H and ¹³C NMR are fundamental for tracking the disappearance of the epoxy ring protons and carbons and the appearance of new signals corresponding to the ring-opened product. For instance, the reaction of GPTMS with an amine would show a decrease in the characteristic epoxy proton signals and the emergence of new signals for the resulting amino alcohol. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning complex spectra and confirming the connectivity of the newly formed structure. The quantitative nature of NMR allows for the determination of reaction kinetics by monitoring the change in integral values of specific resonances over time. rptu.de

| NMR Technique | Application in GPTMS Analysis | Key Findings |

| ¹H NMR | Monitoring the disappearance of epoxy protons and the appearance of new signals from the ring-opened product. | Provides quantitative data on reaction conversion and kinetics. |

| ¹³C NMR | Tracking the chemical shift changes of carbons in the epoxy ring upon reaction. | Confirms the opening of the epoxide ring and formation of new C-O or C-N bonds. |

| 2D NMR (COSY, HSQC) | Elucidating the detailed structure of reaction products and intermediates. | Establishes connectivity between protons and carbons, confirming the regioselectivity of the ring-opening reaction. |

| Flow NMR | Real-time monitoring of GPTMS reactions in a continuous or batch process. pharmtech.com | Enables process optimization by providing immediate feedback on reaction progress. pharmtech.com |

Infrared and Raman Spectroscopy for Functional Group Analysis in this compound Reactions and Materials

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying and tracking functional groups during the reactions of this compound. researchgate.netyoutube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which is dependent on changes in the dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light, which is related to changes in molecular polarizability. aidic.it

For GPTMS, the most critical vibrational mode to monitor is that of the epoxy ring. The characteristic absorption bands for the epoxide group in an IR spectrum typically appear around 910-830 cm⁻¹ (asymmetric ring stretching) and 850-750 cm⁻¹ (symmetric ring stretching). The disappearance of these bands is a clear indicator of the epoxy ring-opening reaction. Concurrently, the appearance of a broad band in the 3500-3200 cm⁻¹ region would signify the formation of hydroxyl (-OH) groups, a common product of GPTMS reactions.

Raman spectroscopy is also sensitive to the vibrations of the epoxy ring and can be particularly useful for monitoring reactions in aqueous media, where the strong IR absorbance of water can obscure important spectral regions. researchgate.net Furthermore, the Si-O and Si-C bonds in the silane (B1218182) part of the molecule also have characteristic vibrational frequencies that can be monitored by both techniques.

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Significance in GPTMS Reactions |

| Epoxide Ring (asymmetric stretch) | 910-830 | ~1250 | Disappearance indicates ring-opening. |

| Hydroxyl (-OH) | 3500-3200 (broad) | 3500-3200 (broad) | Appearance indicates product formation. |

| Si-O-C | 1100-1000 | 1100-1000 | Can shift upon reaction, indicating changes in the local chemical environment. |

| C-H (aliphatic) | 2960-2850 | 2960-2850 | Generally remain unchanged and can serve as an internal reference. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis of this compound Modified Materials

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. thermofisher.comrms-foundation.ch This makes it an invaluable tool for characterizing surfaces that have been modified with this compound. XPS works by irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. thermofisher.com The binding energy of these electrons is characteristic of the element and its chemical environment. researchgate.net

When a substrate is treated with GPTMS, XPS can confirm the successful grafting of the silane onto the surface by detecting the presence of silicon (Si), oxygen (O), and carbon (C) in the expected ratios. High-resolution XPS scans of the C 1s, O 1s, and Si 2p regions provide detailed information about the chemical bonding. For instance, the C 1s spectrum can be deconvoluted to distinguish between C-C/C-H, C-O (from the ether and alcohol groups), and C-Si bonds. The Si 2p spectrum can confirm the presence of Si-O-C and Si-O-Si (from condensation of the silane) linkages.

This technique is particularly useful for evaluating the effectiveness of surface modification processes and understanding the orientation and bonding of the GPTMS molecules on the substrate. nih.gov

| Element | XPS Core Level | Typical Binding Energy (eV) | Information Obtained for GPTMS Modified Surfaces |

| Carbon | C 1s | ~285 (C-C, C-H), ~286.5 (C-O), ~284 (C-Si) | Confirms the presence of the propyl chain and epoxy/diol groups. Allows for quantification of different carbon species. |

| Oxygen | O 1s | ~532.5 (C-O), ~531.5 (Si-O) | Differentiates between oxygen in the organic part and in the siloxane network. |

| Silicon | Si 2p | ~102-103 | Confirms the presence of the silane and provides information on the degree of condensation (Si-O-Si vs. Si-O-H). |

Mass Spectrometry (MS) for Elucidating Reaction Pathways, Oligomerization, and Degradation of this compound

Mass Spectrometry (MS) is a powerful analytical technique for identifying compounds by measuring their mass-to-charge ratio. It is instrumental in elucidating reaction pathways, identifying intermediates, and characterizing the oligomerization and degradation products of this compound. When coupled with a separation technique like gas or liquid chromatography, MS can provide detailed information about the components of a complex mixture.

In the study of GPTMS reactions, MS can be used to identify the molecular ions of the starting material, intermediates, and final products, thereby confirming the proposed reaction mechanism. For example, in the hydrolysis and condensation of GPTMS, MS can detect the formation of silanol (B1196071) monomers, dimers, and higher oligomers. The fragmentation patterns observed in the mass spectrum can provide further structural information, helping to distinguish between different isomers.

Electrospray Ionization (ESI-MS) is particularly well-suited for analyzing the non-volatile products of GPTMS reactions, such as the ring-opened adducts and oligomeric siloxanes. By analyzing the mass spectra, researchers can gain insights into the extent of oligomerization and the distribution of different oligomer sizes.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of this compound and its reaction products. These techniques are often coupled with spectroscopic detectors for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. mdpi.com It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.govrjptonline.org In the context of GPTMS, GC-MS is ideal for assessing the purity of the starting material and for analyzing the volatile products of its reactions or degradation.

A sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample separate based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparison to a spectral library or by interpretation of the fragmentation pattern.

GC-MS can be used to quantify the amount of unreacted GPTMS in a reaction mixture, as well as to identify and quantify any volatile byproducts. The retention time in the chromatogram provides one level of identification, while the mass spectrum provides definitive structural information.

| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) | Application |

| This compound | Varies with column and conditions | 73 (Si(CH₃)₃), 115, 159, 217 | Purity assessment of starting material, monitoring its consumption in reactions. |

| Hexamethyldisiloxane | Shorter than GPTMS | 73, 147 | Identification of a common byproduct from the hydrolysis and condensation of trimethylsilyl (B98337) groups. |

| Ring-opened products (derivatized) | Longer than GPTMS | Dependent on the derivatizing agent and the ring-opening reactant. | Analysis of reaction products after appropriate derivatization to increase volatility. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile this compound Derivatives and Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. nih.gov It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds, making it an invaluable tool for studying this compound derivatives and monitoring the progress of its reaction mixtures. The technique's high sensitivity and selectivity allow for the detailed characterization of complex samples.

The core principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). Each component in the mixture interacts with the stationary phase differently, causing them to flow out of the column at different times (retention times). This separation allows for the quantification and identification of the individual components. youtube.comnih.gov

In the context of this compound, HPLC is instrumental in:

Monitoring Reaction Progress: When this compound reacts to form derivatives, for instance, through the opening of its epoxy ring, HPLC can be used to track the consumption of the starting material and the formation of products over time. This is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration.

Characterizing Non-Volatile Derivatives: Many derivatives of this compound, especially after reaction with high molecular weight compounds or functional groups that impart polarity, are non-volatile. HPLC can effectively separate these derivatives from unreacted silane and other byproducts, allowing for their isolation and characterization. Techniques like Ultra-High Performance Liquid Chromatography (UHPLC) offer even greater resolution and speed for analyzing complex mixtures. americanpharmaceuticalreview.comnih.gov

Purity Assessment: HPLC is used to assess the purity of synthesized this compound derivatives. By detecting and quantifying impurities, researchers and manufacturers can ensure the quality and consistency of their products.

When coupled with mass spectrometry (HPLC-MS), the technique provides not only retention time data but also mass-to-charge ratio information, enabling the definitive identification of unknown derivatives and reaction byproducts. nih.govamericanpharmaceuticalreview.com

Table 1: Illustrative HPLC Data for Monitoring a Reaction Mixture This table presents hypothetical data for the purpose of illustration.

| Compound | Retention Time (minutes) | Area % at t=0 | Area % at t=4h |

| This compound | 3.5 | 98.5% | 15.2% |

| Amine Reactant | 2.1 | - | - |

| Derivative Product | 5.8 | 1.0% | 82.5% |

| Byproduct | 4.2 | 0.5% | 2.3% |

Gel Permeation Chromatography (GPC) for Polymer Systems Involving this compound

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. wikipedia.orgpolymersource.ca It separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org This method is paramount for analyzing polymer systems where this compound is used as a monomer, cross-linking agent, or surface modifier for polymeric materials.

In GPC, a polymer solution is passed through a column packed with porous gel beads. youtube.compolymersource.ca Larger polymer molecules cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. shimadzu.com This size-based separation allows for the determination of the molecular weight distribution of a polymer sample. polymersource.cashimadzu.com

Key parameters obtained from GPC analysis include: